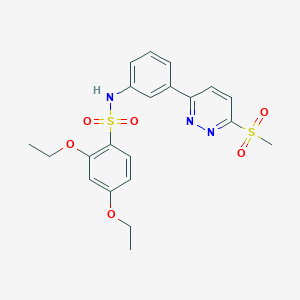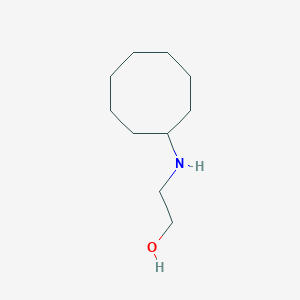
1,2,3-Thiadiazol-4-ylmethanol
Übersicht
Beschreibung
1,2,3-Thiadiazol-4-ylmethanol is a biochemical compound used for proteomics research . It has a molecular formula of C3H4N2OS and a molecular weight of 116.14 .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another efficient route to produce molecules incorporating the thiadiazole unit could be the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazole moiety .Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazol-4-ylmethanol is characterized by the presence of a thiadiazole moiety, which is a structurally active pharmacophore . Thiadiazoles occur naturally in four different isomeric forms, having one sulfur and two nitrogen atoms with hydrogen binding domain .Chemical Reactions Analysis
The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
1,2,3-Thiadiazol-4-ylmethanol has a molecular formula of C3H4N2OS and a molecular weight of 116.14 . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
- Biological Activities : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit significant DNA protective ability and antimicrobial activity against specific strains like S. epidermidis. These compounds also show cytotoxicity against cancer cell lines, suggesting their potential for chemotherapy drug development (Gür et al., 2020).
Corrosion Inhibition
- Material Science Application : New 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic environments, revealing that certain derivatives can either inhibit or stimulate the corrosion process, which is valuable for industrial applications (Bentiss et al., 2007).
Molecular Organization in Biological Systems
- Spectroscopy and Liposome Interaction : Spectroscopic studies on 1,3,4-thiadiazole derivatives reveal their interaction with lipid bilayers and their effect on the molecular organization of liposomes, which is crucial for drug delivery systems and understanding cell membrane interactions (Kluczyk et al., 2016).
Photosensitized Reactions
- Photocatalysis : Water-dispersible conjugated microporous poly-benzothiadiazoles, synthesized using thiol-yne chemistry, have been used as photocatalysts for singlet oxygen generation, important for organic transformations and environmental remediation (Urakami et al., 2013).
Plant Physiology and Stress Response
- Agricultural Chemistry : The physiological effects of synthetic 1,2,3-thiadiazole compounds on lentil plants, including changes in γ-aminobutyric acid levels and reactive oxygen species accumulation, have been explored, suggesting applications in crop stress tolerance and signaling molecule research (AL-Quraan et al., 2015).
Wirkmechanismus
While the specific mechanism of action for 1,2,3-Thiadiazol-4-ylmethanol is not mentioned in the retrieved papers, it’s worth noting that 1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators, etc .
Zukünftige Richtungen
The 1,2,3-thiadiazole moiety, which is part of 1,2,3-Thiadiazol-4-ylmethanol, occupies a significant position in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . This suggests that future research could explore 1,2,3-thiadiazole structural motifs for potential therapeutic agents .
Eigenschaften
IUPAC Name |
thiadiazol-4-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHDHVBATKGUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazol-4-ylmethanol | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)



![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)
![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)